molecular formula C15H21N3O6S B11003038 N-(2,4-dimethoxyphenyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]glycinamide

N-(2,4-dimethoxyphenyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]glycinamide

Cat. No.: B11003038
M. Wt: 371.4 g/mol
InChI Key: UVPCGRLVYDSRIK-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]glycinamide is a synthetic organic compound characterized by its unique structure, which includes a dimethoxyphenyl group and a dioxidotetrahydrothiophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]glycinamide typically involves multiple steps:

    Formation of the Dimethoxyphenyl Intermediate: The initial step involves the preparation of the 2,4-dimethoxyphenyl intermediate through the reaction of 2,4-dimethoxybenzaldehyde with an appropriate amine under acidic conditions.

    Introduction of the Dioxidotetrahydrothiophenyl Group:

    Coupling with Glycinamide: The final step involves coupling the intermediate with glycinamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) under mild conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]glycinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Sodium borohydride in methanol or ethanol at room temperature.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Corresponding substituted derivatives.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]glycinamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or analgesic agent.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]glycinamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways, leading to the modulation of their activity.

    Pathways Involved: It may influence signaling pathways such as the NF-κB pathway, which plays a crucial role in inflammation and immune response.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dimethoxyphenyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]acetamide
  • N-(2,4-dimethoxyphenyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]propionamide

Uniqueness

N-(2,4-dimethoxyphenyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]glycinamide stands out due to its specific glycinamide moiety, which imparts unique biological and chemical properties. This distinguishes it from similar compounds that may have different substituents, leading to variations in their reactivity and applications.

Properties

Molecular Formula

C15H21N3O6S

Molecular Weight

371.4 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[(1,1-dioxothiolan-3-yl)carbamoylamino]acetamide

InChI

InChI=1S/C15H21N3O6S/c1-23-11-3-4-12(13(7-11)24-2)18-14(19)8-16-15(20)17-10-5-6-25(21,22)9-10/h3-4,7,10H,5-6,8-9H2,1-2H3,(H,18,19)(H2,16,17,20)

InChI Key

UVPCGRLVYDSRIK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CNC(=O)NC2CCS(=O)(=O)C2)OC

Origin of Product

United States

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